molecular formula C19H30N2O4S B4647272 tert-butyl 4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinecarboxylate

tert-butyl 4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinecarboxylate

Cat. No.: B4647272
M. Wt: 382.5 g/mol
InChI Key: UICXSMURSGOQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinecarboxylate involves the inhibition of the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, it inhibits the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is known to play a key role in the growth and survival of cancer cells. In addition, it inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. It has also been found to reduce the production of inflammatory mediators, leading to a decrease in inflammation. In addition, it has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using tert-butyl 4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinecarboxylate in lab experiments is its high potency against cancer cells and its low toxicity profile. This makes it a potentially useful compound for further development as an anticancer drug. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for use in lab experiments.

Future Directions

There are several future directions for research on tert-butyl 4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinecarboxylate. One direction is to further investigate its anticancer activity and potential use as an anticancer drug. Another direction is to explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further research could be conducted to optimize the synthesis method for this compound, making it more readily available for use in lab experiments. Finally, more studies could be conducted to evaluate the safety and efficacy of this compound in animal models and eventually in human clinical trials.
Conclusion
This compound is a chemical compound that has shown significant potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents for the treatment of cancer and inflammatory diseases.

Scientific Research Applications

Tert-butyl 4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

tert-butyl 4-(4-tert-butylphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-18(2,3)15-7-9-16(10-8-15)26(23,24)21-13-11-20(12-14-21)17(22)25-19(4,5)6/h7-10H,11-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICXSMURSGOQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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